molecular formula C15H23NO3 B5748465 4-(1-azepanylmethyl)-2,6-dimethoxyphenol

4-(1-azepanylmethyl)-2,6-dimethoxyphenol

Cat. No. B5748465
M. Wt: 265.35 g/mol
InChI Key: GAYIDXLGESKJJC-UHFFFAOYSA-N
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Description

4-(1-azepanylmethyl)-2,6-dimethoxyphenol, also known as AZP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic properties. AZP belongs to the family of phenols and is structurally similar to other compounds that have been studied for their medicinal properties.

Mechanism of Action

The exact mechanism of action of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is still not fully understood. However, it is believed that the compound acts as a modulator of certain receptors in the brain such as the serotonin and dopamine receptors. This modulation may lead to changes in neurotransmitter levels and ultimately affect brain function.
Biochemical and Physiological Effects:
4-(1-azepanylmethyl)-2,6-dimethoxyphenol has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. 4-(1-azepanylmethyl)-2,6-dimethoxyphenol has also been shown to have anti-tumor properties in some cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(1-azepanylmethyl)-2,6-dimethoxyphenol in lab experiments is its ability to modulate specific receptors in the brain. This makes it a useful tool in studying the role of these receptors in various neurological disorders. However, the synthesis of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is complex and requires expertise in organic chemistry. Additionally, the compound has not yet been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 4-(1-azepanylmethyl)-2,6-dimethoxyphenol. One direction is to further investigate the compound's potential therapeutic properties in various neurological disorders. Another direction is to study the compound's pharmacokinetics and toxicity in humans. Additionally, researchers may explore the use of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol in combination with other compounds for enhanced therapeutic effects. Finally, further research may be conducted to optimize the synthesis method of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol for increased yield and purity.
Conclusion:
In conclusion, 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic properties in various neurological disorders. The compound's ability to modulate specific receptors in the brain makes it a useful tool in studying the role of these receptors in disease. However, further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

4-(1-azepanylmethyl)-2,6-dimethoxyphenol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with azepane and formaldehyde in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The synthesis of 4-(1-azepanylmethyl)-2,6-dimethoxyphenol is complex and requires expertise in organic chemistry.

Scientific Research Applications

4-(1-azepanylmethyl)-2,6-dimethoxyphenol has been studied for its potential therapeutic properties in various scientific fields such as pharmacology, medicinal chemistry, and neuroscience. The compound has shown promising results in preclinical studies for its ability to modulate the activity of certain receptors in the brain. 4-(1-azepanylmethyl)-2,6-dimethoxyphenol has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

4-(azepan-1-ylmethyl)-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-18-13-9-12(10-14(19-2)15(13)17)11-16-7-5-3-4-6-8-16/h9-10,17H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYIDXLGESKJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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